molecular formula C17H17F3O3 B3101072 6'-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione CAS No. 1383985-46-3

6'-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

Cat. No.: B3101072
CAS No.: 1383985-46-3
M. Wt: 326.31 g/mol
InChI Key: HTQSDVYAHNDIFL-UHFFFAOYSA-N
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Description

6’-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione is a spirocyclic compound characterized by a unique structure that includes a trifluoropropoxy group and a spiro linkage between a cyclohexane ring and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione typically involves a multi-step process. One common method includes the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst . This reaction proceeds through a triplet excited state and results in the formation of the spirocyclic framework under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6’-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The trifluoropropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like amines or ethers.

Scientific Research Applications

6’-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione involves its interaction with molecular targets through its spirocyclic structure and trifluoropropoxy group. These interactions can influence various biochemical pathways, although specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione is unique due to its trifluoropropoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

6-(3,3,3-trifluoropropoxy)spiro[3H-indene-2,4'-cyclohexane]-1,1'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3O3/c18-17(19,20)7-8-23-13-2-1-11-10-16(15(22)14(11)9-13)5-3-12(21)4-6-16/h1-2,9H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQSDVYAHNDIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CC3=C(C2=O)C=C(C=C3)OCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501140355
Record name 5′-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2′-[2H]indene]-3′,4(1′H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383985-46-3
Record name 5′-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2′-[2H]indene]-3′,4(1′H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383985-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2′-[2H]indene]-3′,4(1′H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound (854 mg, 58% yield) was prepared using the method described for Intermediate 63 starting from 6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one (Intermediate 47, 1.08 g, 4.42 mmol) and methyl acrylate (878 μL, 9.73 mmol): 1H NMR (500 MHz, CDCl3) δ ppm 1.82-1.92 (m, 2 H), 2.17-2.27 (m, 2 H), 2.42-2.53 (m, 2 H), 2.60-2.75 (m, 4 H), 3.14-3.20 (m, 2 H), 4.22-4.27 (m, 2 H), 7.19-7.22 (m, 1 H), 7.25 (dd, 1 H), 7.41 (d, 1 H): MS (ES+) m/z 327 [M+H]+.
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878 μL
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58%

Synthesis routes and methods II

Procedure details

A mixture of 6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one (Intermediate 16, 0.774 g, 3.17 mmol) and methyl acrylate (0.629 mL, 6.97 mmol) in 2-Me THF (4 mL) was cooled to 0° C. and potassium tert-butoxide (0.427 g, 3.80 mmol) was added in portions. After stirring for 1.5 h at r.t., water (6.0 mL) and potassium hydroxide (0.178 g, 3.17 mmol) were added and the mixture was heated at reflux overnight. The mixture was cooled to r.t. and water and brine was added. The layers were separated and the aqueous layer extracted with EtOAc. The combined organic layers were dried over MgSO4 and concentrated yielding the title compound (689 mg, 67% yield). 1H NMR (500 MHz, CDCl3) δ ppm 1.82-1.92 (m, 2 H), 2.17-2.27 (m, 2 H), 2.42-2.53 (m, 2 H), 2.60-2.75 (m, 4 H), 3.14-3.20 (m, 2 H), 4.22-4.27 (m, 2 H), 7.19-7.22 (m, 1 H), 7.25 (dd, 1 H), 7.41 (d, 1 H): MS (ES+) m/z 327 [M+H]+.
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0.774 g
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0.629 mL
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[Compound]
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2-Me THF
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4 mL
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0.427 g
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brine
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0.178 g
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6 mL
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Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
Reactant of Route 2
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6'-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
Reactant of Route 3
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6'-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
Reactant of Route 4
6'-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
Reactant of Route 5
Reactant of Route 5
6'-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
Reactant of Route 6
Reactant of Route 6
6'-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

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